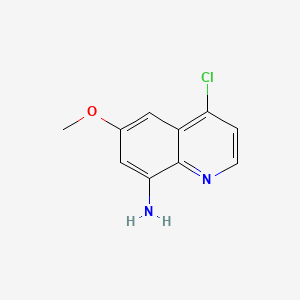

4-Chloro-6-methoxyquinolin-8-amine

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Biology and Medicinal Chemistry

The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. researchgate.net This bicyclic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a rigid and planar structure that can be readily functionalized at various positions to modulate its physicochemical and pharmacological properties. rsc.orgnih.gov The versatility of the quinoline scaffold has led to its incorporation into a multitude of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antimalarial, antiviral, and anti-inflammatory properties. rsc.orgnih.govbenthamdirect.com

The significance of the quinoline core lies in its capacity to serve as a foundational structure for drug design. nih.gov Researchers can systematically modify the scaffold to optimize interactions with specific enzymes or receptors, leading to the development of potent and selective therapeutic agents. rsc.org The use of computational tools, such as computer-aided drug design, has further enhanced the exploration of the chemical space around the quinoline nucleus, facilitating the rational design of novel bioactive molecules. benthamdirect.com

Historical Context of Aminoquinoilne Compounds in Academic Research

The history of aminoquinoline compounds is deeply intertwined with the fight against malaria. For decades, quinoline-containing drugs have been a mainstay of antimalarial chemotherapy. globalresearchonline.net The discovery of the antimalarial properties of quinine, an alkaloid extracted from the bark of the Cinchona tree, spurred the synthesis of numerous quinoline derivatives. globalresearchonline.net

In the 1940s, the synthetic 4-aminoquinoline (B48711) compound, chloroquine (B1663885), was introduced and proved to be a highly effective and well-tolerated antimalarial drug. globalresearchonline.netnih.gov This led to extensive research into other aminoquinoline derivatives, including the 8-aminoquinolines, in an effort to develop new agents with improved efficacy and a broader spectrum of activity. globalresearchonline.net The study of these compounds has provided valuable insights into the mechanism of action of antimalarial drugs and the development of drug resistance. nih.govresearchgate.net While much of the historical focus has been on their antimalarial properties, the research has expanded to explore the potential of aminoquinolines in other therapeutic areas.

Overview of 4-Chloro-6-methoxyquinolin-8-amine in Contemporary Academic Research

This compound is a specific quinoline derivative that has garnered attention in contemporary academic research. Its structure is characterized by a quinoline core with a chloro group at the 4-position, a methoxy (B1213986) group at the 6-position, and an amine group at the 8-position. This particular arrangement of substituents makes it a valuable synthetic intermediate for the creation of more complex molecules with potential biological activity.

Current research involving this compound and related compounds primarily focuses on the synthesis of novel derivatives and their evaluation for various therapeutic applications, most notably as antimalarial agents. The core structure is often used as a building block to be combined with other pharmacophores to create hybrid molecules with potentially enhanced or novel activities. nih.gov

A significant portion of the research involves structure-activity relationship (SAR) studies, where systematic modifications are made to the parent compound to understand how different functional groups influence its biological effects. rsc.orgnih.gov However, a comprehensive understanding of the full therapeutic potential of this compound itself, beyond its role as a synthetic precursor, remains an area with gaps in the research. While its utility as a starting material is established, dedicated studies on its intrinsic biological activities are less common.

The rationale for the research focus on this compound stems from several key factors:

Synthetic Versatility: The presence of the reactive amine and chloro groups allows for a wide range of chemical modifications, making it an attractive starting material for combinatorial chemistry and the generation of diverse compound libraries.

Established Pharmacophore: The 8-aminoquinoline (B160924) scaffold is a well-established pharmacophore in antimalarial drug discovery. The specific substitutions on this derivative provide a unique electronic and steric profile that can be exploited for the design of new antimalarial candidates.

Potential for Novel Biological Activities: The combination of the chloro, methoxy, and amino groups on the quinoline ring system creates a unique chemical entity. This distinct substitution pattern may lead to interactions with novel biological targets, opening up avenues for research beyond antimalarial applications.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methoxyquinolin-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-14-6-4-7-8(11)2-3-13-10(7)9(12)5-6/h2-5H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDMFIRZHADDJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C(=C1)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 6 Methoxyquinolin 8 Amine and Analogs

Established Multi-Step Synthetic Routes

Traditional approaches to synthesizing complex quinolines like 4-Chloro-6-methoxyquinolin-8-amine rely on a sequence of well-understood reactions, building the molecule step-by-step from simpler precursors.

The direct precursor to the target compound is 6-methoxyquinolin-8-amine. A common and established route to this precursor begins with 4-methoxy-2-nitroaniline. mdpi.com This starting material undergoes a Skraup reaction with glycerol, a classical method for quinoline (B57606) synthesis, to produce the intermediate 6-methoxy-8-nitroquinoline (B1580621). mdpi.com The nitro group is then reduced to an amine, yielding 6-methoxyquinolin-8-amine, which can be further modified. mdpi.com

Another critical precursor for obtaining the 4-chloro substitution is a 4-hydroxyquinoline (B1666331) derivative. The synthesis of the analog 4-chloro-6,7-dimethoxyquinoline, for instance, involves the initial nitration of 3,4-dimethoxyacetophenone, followed by condensation, reduction, and cyclization to form 4-hydroxy-6,7-dimethoxyquinoline. google.com This hydroxyquinoline is the immediate precursor for the chlorination step.

The construction of the this compound molecule hinges on several key transformations:

Cyclization: This is the core reaction that forms the quinoline ring system. The Skraup reaction, which involves heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, is a classic example used in the synthesis of the 6-methoxy-8-nitroquinoline precursor. mdpi.com Other foundational cyclization methods for quinoline synthesis include the Friedländer, Doebner-von Miller, and Combes reactions. ijpsjournal.comnih.gov More modern approaches involve the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov

Nitrification: The introduction of a nitro group is a crucial functionalization step, as this group can be readily reduced to the desired amine. In the synthesis of the related compound 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, nitration is performed on a 4-hydroxy-6-methoxy-2-methylquinoline intermediate using nitric acid in propionic acid. atlantis-press.comresearchgate.net

Chlorination: The conversion of a 4-hydroxy or 4-quinolinone group to a 4-chloro group is typically the final step in installing the chloro substituent. This is commonly achieved by treating the corresponding 4-hydroxyquinoline precursor with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a solvent like N,N-Dimethylformamide (DMF). google.comatlantis-press.comresearchgate.net

Reduction: The transformation of a nitro group into an amino group is essential for arriving at the final 8-amine functionality. The reduction of 6-methoxy-8-nitroquinoline to 6-methoxyquinolin-8-amine is effectively carried out using tin(II) chloride (SnCl₂). mdpi.com An alternative method involves using iron powder in acetic acid, which can be employed for an in-situ reduction followed by cyclization. mdpi.com

The following table outlines a representative multi-step synthesis for a key intermediate.

| Step | Starting Material | Reagents and Conditions | Product | Reference |

| 1. Cyclization | 4-methoxyaniline | Ethyl acetoacetate, polyphosphoric acid, 170 °C, 1 h | 4-hydroxy-6-methoxy-2-methylquinoline | atlantis-press.com |

| 2. Nitrification | 4-hydroxy-6-methoxy-2-methylquinoline | Nitric acid, propionic acid, 125 °C, 2 h | 4-hydroxy-6-methoxy-2-methyl-3-nitroquinoline | atlantis-press.com |

| 3. Chlorination | 4-hydroxy-6-methoxy-2-methyl-3-nitroquinoline | Phosphorus oxychloride, DMF, 110 °C, 1 h | 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | atlantis-press.com |

Alternative and Optimized Synthetic Strategies

Research continues to focus on developing more efficient and streamlined methods for quinoline synthesis, moving beyond traditional multi-step sequences.

One-pot syntheses, where multiple reaction steps occur in a single reaction vessel, offer significant advantages in terms of time, resources, and waste reduction. A notable example is the domino nitro reduction-Friedländer heterocyclization, where a 2-nitrobenzaldehyde (B1664092) can be reduced with iron in acetic acid and cyclized with an active methylene (B1212753) compound in the same pot to produce substituted quinolines. mdpi.com Similarly, cobalt-catalyzed one-pot reactions of 2-aminoaryl alcohols with ketones provide an efficient route to quinolines under mild conditions. organic-chemistry.org These approaches streamline the synthesis by avoiding the isolation and purification of intermediates.

Maximizing the yield and purity of the final product is a critical aspect of synthetic chemistry. For quinoline derivatives, optimization can involve a systematic study of reaction parameters. For instance, in the synthesis of (7-chloroquinolin-4-ylthio) derivatives, it was found that using an excess of a catalyst like 4-(dimethylamino)pyridine (DMAP) in dry DMF at 80 °C significantly improved reaction yields. semanticscholar.org In another case, the synthesis of the intermediate 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was optimized for large-scale production, achieving a high yield of 85% through refined reaction conditions. atlantis-press.comresearchgate.net Such optimizations are crucial for making synthetic routes more practical and economically viable.

Green Chemistry Principles in Quinoline Synthesis

The field of chemistry is increasingly adopting green chemistry principles to minimize environmental impact. benthamdirect.com Traditional quinoline syntheses, such as the Skraup and Friedländer methods, often rely on harsh conditions, high temperatures, and hazardous reagents. ijpsjournal.comnih.gov

In response, greener alternatives are being actively developed. ijpsjournal.com These include:

Energy-efficient methods: Microwave and ultrasound irradiation are used to accelerate reactions, often leading to shorter reaction times and higher yields with reduced energy consumption. benthamdirect.comtandfonline.comnih.gov

Benign Solvents: There is a significant shift towards using environmentally friendly solvents like water or ethanol (B145695) instead of toxic organic solvents. tandfonline.com For example, a one-pot Skraup reaction has been successfully performed in water under microwave irradiation. tandfonline.com

Advanced Catalysts: The use of recyclable nanocatalysts is an emerging strategy to improve reaction efficiency and reduce waste, although they can sometimes suffer from issues like recovery and lower yields. acs.org

The following table provides a comparison of traditional and green approaches to quinoline synthesis.

| Feature | Traditional Synthesis Methods | Green Chemistry Approaches | Reference |

| Reaction Conditions | High temperatures, long reaction times | Milder conditions, often room temperature, shorter reaction times | tandfonline.comnih.gov |

| Solvents | Often use hazardous organic solvents | Use of green solvents (e.g., water, ethanol) or solvent-free conditions | benthamdirect.comtandfonline.com |

| Energy Source | Conventional heating | Microwave irradiation, ultrasound | benthamdirect.comnih.gov |

| Catalysts | Stoichiometric amounts of hazardous reagents (e.g., strong acids) | Recyclable catalysts, nanocatalysts, biocatalysts | acs.orgbenthamdirect.com |

| Byproducts/Waste | Significant generation of hazardous waste | Reduced waste, easier workup processes | ijpsjournal.combenthamdirect.com |

Structural Modification and Derivatization Strategies

Design Principles for Novel 4-Chloro-6-methoxyquinolin-8-amine Derivatives

The fundamental design principle for creating new derivatives of this compound revolves around its use as a central pharmacophore, which is a molecular framework responsible for a drug's biological activity. mdpi.com This scaffold is a key component in antimalarial agents like primaquine (B1584692) and tafenoquine. mdpi.com A primary strategy involves a hybridization approach, where the 8-amino-6-methoxyquinoline (B117001) core is linked to other chemical moieties known for their therapeutic potential. mdpi.comnih.gov

One prominent design involves connecting the quinoline (B57606) structure to a tetrazole ring, which is thought to be important for complexing heme. mdpi.com The goal is to create hybrid molecules that combine the features of both groups to produce enhanced or novel effects. mdpi.com Further refinement of these designs includes varying the lipophilic side chains attached to the molecule to modulate its properties. mdpi.com Another key principle is the use of the 4-chloro position as a reactive site for aromatic nucleophilic substitution, allowing for the attachment of various side chains, including linear alkyl groups, dialkyl substitutions, or heterocyclic rings. nih.govnih.gov The selection of substituents is often guided by SAR analysis, which indicates that potent biological activity can be achieved by strategic modifications at different positions of the quinoline ring. nih.gov

Exploration of Substituent Effects at C-4, C-6, and C-8 Positions

The chemical groups at the C-4 (chloro), C-6 (methoxy), and C-8 (amino) positions are critical determinants of the molecule's reactivity and biological profile. Modifying these substituents is a primary strategy for fine-tuning the compound's properties.

Modification of the amino group at the C-8 position is a key strategy in the derivatization of the 6-methoxyquinoline (B18371) scaffold. nih.gov A common method to achieve N-substitution is the Ugi-azide reaction. mdpi.comnih.gov In this multi-component reaction, the precursor, 6-methoxyquinolin-8-amine, is reacted with an isocyanide (e.g., tert-butyl isocyanide), an aldehyde, and an azide (B81097) (e.g., trimethylsilyl (B98337) azide). mdpi.comnih.gov This reaction allows for the introduction of diverse substituents onto the nitrogen of the C-8 amino group, with the specific substituent being determined by the choice of aldehyde used in the reaction. mdpi.com

For example, varying the aldehyde component can attach different aliphatic and aromatic side chains adjacent to a newly formed tetrazole moiety, which itself is linked to the C-8 amino group. mdpi.com This approach has been used to synthesize a series of derivatives to investigate how different side chains influence biological activity. mdpi.comnih.gov Another strategy involves first modifying the C-8 amine to introduce a linker, such as an N-(2-aminoethyl) group, which can then undergo further reactions like the Ugi-azide process to attach more complex functional groups. nih.gov

Table 1: Examples of N-Substituted 6-methoxyquinolin-8-amine Derivatives via Ugi-Azide Reaction

| Starting Amine | Aldehyde Used | Resulting Derivative | Reference |

|---|---|---|---|

| 6-methoxyquinolin-8-amine | 4-fluorobenzaldehyde | N-((4-Fluorophenyl)(1-tert-butyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-8-amine | mdpi.com |

The chlorine atom at the C-4 position and the methoxy (B1213986) group at the C-6 position are defining features of the scaffold, and their manipulation is a key aspect of derivatization. The C-4 chloro group is particularly important as it serves as a reactive handle for introducing a wide variety of substituents via nucleophilic substitution reactions. nih.govmdpi.com This allows for the synthesis of numerous 4-aminoquinoline (B48711) derivatives by reacting the 4-chloroquinoline (B167314) precursor with different amines. nih.gov

While the 6-methoxy group is a characteristic feature of the primaquine-like core, research on related quinolines often involves exploring variations at analogous positions. For instance, studies on 7-substituted-4-chloro-quinolines demonstrate that modifying the substituent at the 7th position (e.g., with -Cl or -CF3) can significantly influence the biological activity of the resulting derivatives. nih.gov The introduction of a 4-chloro phenyl substitution on a side chain attached at the C-4 position has been shown to increase antigrowth activity in certain cancer cell lines compared to a methyl-substituted equivalent. nih.gov Conversely, a 2,4-dichloro phenyl substitution can lead to either a decrease or an increase in activity depending on other features of the molecule. nih.gov The synthesis of the core intermediate itself, such as 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, involves a chlorination step, highlighting the importance of installing the halogen at this position for subsequent chemical transformations. atlantis-press.comresearchgate.net

Introduction of Linkers and Fused Heterocyclic Rings

A sophisticated strategy for modifying the this compound scaffold involves the introduction of chemical linkers or the fusion of additional heterocyclic rings. Linkers are used to connect the quinoline core to other pharmacologically active moieties, creating hybrid molecules. mdpi.comnih.gov The nature of the linker—its length, flexibility, and chemical composition—can strongly influence the resulting compound's activity and cytotoxicity. nih.gov

For instance, an ethyl linker has been integrated between the C-8 amino group of the quinoline and a tetrazole ring to study how a greater distance between these two key moieties impacts biological activity. mdpi.com The synthesis of such a linked compound can involve reacting 6-methoxyquinolin-8-amine with chloroacetyl chloride to form an amide, which is then converted through several steps to an N-(2-aminoethyl) analogue, ready for further derivatization. mdpi.comnih.gov

Another approach is the creation of fused heterocyclic systems. For example, derivatives of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline can be reacted with compounds like benzylamine (B48309) or ethanolamine, which can then be cyclized to form 2H-imidazo[4,5-c]quinoline derivatives. researchgate.net This creates a more complex, rigid structure where a new five-membered imidazole (B134444) ring is fused to the quinoline backbone.

Table 2: Strategies for Introducing Linkers and Fused Rings

| Modification Type | Strategy | Precursor Example | Resulting Structure | Reference |

|---|---|---|---|---|

| Linker Introduction | Multi-step synthesis to create an N-(2-aminoethyl) linker at C-8. | 6-Methoxyquinolin-8-amine | N-(2-Aminoethyl)-6-methoxyquinolin-8-amine derivative | nih.gov |

| Linker Introduction | Linking a tetrazole ring via an aminophenyl moiety or a piperidine (B6355638) ring. | 4-aminoquinoline or 7-chloroquinoline | Tetrazole-linked quinoline hybrid | mdpi.com |

| Fused Ring Formation | Condensation and cyclization of a substituted quinoline with an amine. | 3,5-dinitro-4-chloro-6-methoxy-2-methylquinoline | 2H-imidazo[4,5-c]quinoline derivative | researchgate.net |

Rational Design of Hybrid Molecules

The rational design of hybrid molecules is a cornerstone of modern medicinal chemistry, aiming to combine distinct pharmacophores into a single chemical entity. This approach is extensively applied to the 8-amino-6-methoxyquinoline scaffold. mdpi.com The core principle is to leverage the known biological activities of each component to create a new molecule with potentially synergistic or enhanced therapeutic properties. mdpi.comnih.gov

A prominent example is the hybridization of the 8-amino-6-methoxyquinoline pharmacophore, found in antimalarials, with a tetrazole ring. mdpi.comnih.gov The design hypothesis is that the quinoline part interacts with its target while the tetrazole moiety contributes through mechanisms like heme complexation. mdpi.com The synthesis of these hybrids often employs multi-component reactions, such as the Ugi-azide reaction, which allows for the systematic variation of different parts of the molecule—specifically the linker connecting the two pharmacophores and the lipophilic side chains. mdpi.comnih.gov

Similarly, 4-aminoquinoline derivatives have been hybridized with sulfonyl groups. nih.gov In this design, a 4-chloro-7-substituted-quinoline is first reacted with a linker like piperazine, which is then sulfonated with various alkyl, aryl, or heteroaryl sulfonyl chlorides. nih.gov This creates a library of hybrid compounds where the effects of different sulfonyl groups on the biological activity can be systematically evaluated. nih.gov The choice of substituents is guided by structure-activity relationship (SAR) analysis to optimize the desired properties. nih.gov

Structure Activity Relationship Sar Analysis

Elucidation of Key Pharmacophoric Features of 4-Chloro-6-methoxyquinolin-8-amine

The biological activity of this compound is intrinsically linked to its distinct molecular architecture. The key pharmacophoric features—the essential structural elements required for its interaction with biological targets—can be dissected by examining its core components, which are known to be crucial in related active compounds.

The fundamental scaffold is the quinoline (B57606) ring , a bicyclic aromatic heterocycle that serves as the structural backbone. This nucleus is prevalent in numerous biologically active compounds. youtube.com The planarity and aromaticity of this system are often vital for intercalation into DNA or interaction with specific binding pockets of target proteins.

The 8-amino group is a defining feature, placing the compound in the class of 8-aminoquinolines. This group is a well-established pharmacophore in antimalarial drugs like Primaquine (B1584692) and Tafenoquine. mdpi.com Its basicity and hydrogen-bonding capability are critical for the mechanism of action, which in some 8-aminoquinolines involves the generation of reactive oxygen species and interference with parasitic mitochondrial electron transport. youtube.com

The 6-methoxy group is another significant feature, found in active 8-aminoquinoline (B160924) compounds, including Primaquine. mdpi.comclinpgx.org This electron-donating group can influence the electronic properties of the quinoline ring system, affecting its reactivity and binding affinity. It can also impact the metabolic stability and pharmacokinetic profile of the molecule.

The 4-chloro substituent is a crucial element borrowed from the 4-aminoquinoline (B48711) class of antimalarials, such as Chloroquine (B1663885). youtube.com The presence of an electron-withdrawing group, typically a chlorine atom at position 7 of the 4-aminoquinoline scaffold, is considered essential for high potency. youtube.comresearchgate.net In this compound, the chlorine at the 4-position is expected to significantly modulate the electronic distribution of the quinoline ring, thereby influencing its interaction with biological targets. Studies on related 4-aminoquinolines suggest this halogen atom is critical for inhibiting heme polymerization, a key mechanism in antimalarial action. researchgate.net

Collectively, the pharmacophore of this compound can be described as a hybrid model, integrating the essential 8-amino-6-methoxyquinoline (B117001) core with the critical 4-chloro substitution pattern, creating a unique profile for potential biological interactions.

Impact of Structural Modifications on Biological Potency and Selectivity (Preclinical)

Preclinical studies on analogous quinoline structures provide significant insights into how modifications to the this compound scaffold could impact biological potency and selectivity.

The biological activity of quinoline derivatives is highly sensitive to the steric and electronic properties of their substituents.

Steric Effects: The size and spatial arrangement of substituents can also have a profound impact. While the specific steric effects on this compound are not detailed in available literature, research on other quinolines shows that bulky groups can either enhance or hinder activity depending on the target's binding site topology. For instance, modifications to the amino side chain at the 4-position of Chloroquine analogues, including altering its length and terminal substitution, significantly affect potency. nih.gov This indicates that modifications to the 8-amino group of the title compound, such as N-alkylation, would likely have a substantial impact on its activity profile.

The following table summarizes the expected impact of modifying electronic and steric parameters based on data from analogous compounds.

| Modification Type | Position | Example of Change | Expected Impact on Activity | Rationale from Analogues |

| Electronic | 4 | Replace -Cl with -H or -CH₃ | Decrease | Electron-withdrawing group is often essential for activity in aminoquinolines. youtube.comresearchgate.net |

| Electronic | 6 | Replace -OCH₃ with -H or -Cl | Variable | Methoxy (B1213986) group is present in active compounds like primaquine; its removal or replacement would alter electronic properties and could decrease or change activity. mdpi.com |

| Steric/Electronic | 8 | N-alkylation of -NH₂ | Variable | Side chain modifications on the amino group of related quinolines significantly alter potency and selectivity. nih.gov |

The specific positioning of substituents on the quinoline ring is critical, and isomers often exhibit vastly different biological activities. Studies on amodiaquine (B18356) analogues, which are 4-aminoquinolines, have demonstrated this principle effectively. A study involving ten isomeric amodiaquine analogues revealed that simply interchanging the positions of a hydroxyl group and a Mannich side chain on the phenolic ring attached to the 4-amino group resulted in compounds with different potencies and, importantly, different metabolic profiles. nih.gov

For example, the isomer isoquine (B1199177) displayed potent antimalarial activity and, crucially, did not undergo the same toxic bioactivation pathway as amodiaquine. nih.gov This highlights that even subtle shifts in substituent positions can lead to significant changes in both efficacy and safety.

Applying this to this compound, one could predict that its isomers would have distinct activity profiles. The table below illustrates potential isomers and their predicted activity differences based on established SAR principles for quinolines.

| Isomer of this compound | Structural Change | Predicted Impact on Activity | Rationale |

| 7-Chloro-6-methoxyquinolin-8-amine | Chlorine moved from C4 to C7 | Potentially different activity profile | The 7-chloro-4-aminoquinoline scaffold is a classic antimalarial pharmacophore. The effect of a 7-chloro substituent on an 8-aminoquinoline would need experimental validation. youtube.com |

| 4-Chloro-7-methoxyquinolin-8-amine | Methoxy group moved from C6 to C7 | Likely altered activity | The position of the electron-donating methoxy group influences the overall electronic character and potential for metabolic interactions. |

| 5-Chloro-6-methoxyquinolin-8-amine | Chlorine moved from C4 to C5 | Likely decreased activity | Substitution at the C5 position of the quinoline ring is often reported to reduce or abolish antimalarial activity in 4-aminoquinoline analogues. youtube.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound were found, the principles and methodologies are well-established for the broader quinoline class. jetir.orgnih.gov

A typical QSAR study on quinoline derivatives involves the following steps:

Data Set Compilation: A series of structurally related quinoline analogues with experimentally determined biological activities (e.g., IC₅₀ values) is assembled. nih.gov

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., atomic charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) properties. researchgate.net

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that relates a selection of descriptors to the observed biological activity. jetir.orgnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

Computational Approaches to SAR Prediction

In addition to QSAR, other computational methods are instrumental in predicting and rationalizing the SAR of quinoline derivatives. These structure-based approaches rely on understanding the three-dimensional interaction between the compound and its biological target.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For antimalarial quinolines, a common target for docking studies is heme (ferriprotoporphyrin IX), as many quinolines are thought to exert their effect by inhibiting its detoxification into hemozoin. acs.org A docking study of this compound into the binding site of a relevant target (e.g., heme or a parasitic enzyme) could reveal key binding interactions, such as:

Hydrogen bonds formed by the 8-amino group.

Pi-pi stacking interactions between the quinoline ring and aromatic residues of the target.

The role of the 4-chloro and 6-methoxy groups in occupying specific pockets within the binding site.

Molecular modeling of tebuquine, a 4-aminoquinoline analogue, revealed favorable interaction energies with heme, supporting its mechanism of action. acs.org Similar studies could be applied to this compound to predict its binding affinity and guide structural modifications to enhance it.

Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the ligand-target interaction over time. By simulating the movements of the atoms in the complex, MD can assess the stability of the binding pose predicted by docking and provide insights into the conformational changes that may occur upon binding.

These computational tools are invaluable for building a comprehensive understanding of the SAR of this compound, allowing for a more rational design of future derivatives with improved therapeutic potential.

Preclinical Biological Evaluation and Mechanistic Investigations

In Vitro Assay Systems for Biological Activity

In vitro studies, which are conducted using microorganisms, cells, or biological molecules outside their normal biological context, have been fundamental in characterizing the profile of 8-aminoquinoline (B160924) compounds.

While specific target engagement studies for 4-Chloro-6-methoxyquinolin-8-amine are not extensively detailed in the available literature, the broader class of 8-aminoquinolines, to which it belongs, demonstrates distinct mechanisms. These compounds are recognized as effective metal-ion chelators. nih.gov Research has shown that 8-aminoquinoline derivatives can selectively chelate metal ions like copper (Cu) and zinc (Zn). nih.gov This interaction is significant as an imbalance of these metal ions is associated with various pathological conditions. Some bis-8-aminoquinoline structures have been reported to achieve selective chelation of Cu ions with a high degree of affinity. nih.gov

Furthermore, aminoquinoline-dependent DNA damage has been observed to activate key cellular pathways. This includes the activation of the p53 tumor suppressor protein and its downstream target, p21, which can result in cell cycle arrest. nih.gov The mechanism involves the phosphorylation of the ATM (ataxia telangiectasia-mutated) protein, indicating that these compounds can engage with the cellular DNA damage response machinery. nih.gov

Information regarding the direct inhibition of SERCA, HGFR, MST1R, DNA gyrase, LDM, or aromatase by this compound is not prominent in published research. However, studies on related 8-aminoquinoline derivatives have demonstrated significant activity against other enzymatic targets.

A key mechanism for the antimalarial action of some 8-aminoquinolines is the inhibition of hematin (B1673048) polymerization. nih.gov In the parasite, the detoxification of heme into hemozoin (hematin) is a critical survival process, and its inhibition is a validated antimalarial strategy. Several 8-aminoquinoline analogues have been shown to inhibit this process more efficiently than the benchmark drug chloroquine (B1663885). nih.gov

Additionally, hybrid molecules incorporating the 8-aminoquinoline scaffold have been evaluated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Certain 8-aminoquinoline derivatives also display inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters. mdpi.com The inhibition of MAO-A by some analogues has been characterized as non-competitive. mdpi.com

Specific studies detailing the binding and modulation of receptors by this compound are not available in the reviewed scientific literature. Research on related heterocyclic structures has identified ligands for various receptors, such as the trace amine-associated receptor 1 (TAAR1) and dopamine (B1211576) receptors, but these findings are for structurally distinct molecules and cannot be directly extrapolated to the this compound scaffold. nih.govmdpi.commdpi.com

The cytotoxic effects of derivatives of 6-methoxyquinolin-8-amine have been evaluated against non-human cell lines. Specifically, these compounds were tested for their cytotoxicity against the L-6 cell line, which is derived from rat skeletal myoblasts. This assay is often used as a preliminary screen to assess the general toxicity of compounds and their selectivity. The cytotoxicity data provides a measure of the compound's potential to harm normal, non-cancerous cells, which is a critical parameter in the development of therapeutic agents. nih.gov

Table 1: Cytotoxicity of 6-Methoxyquinolin-8-amine Derivatives Against L-6 Cells This table is interactive. Click on headers to sort.

| Compound Derivative | Linker Structure | Cytotoxicity IC₅₀ (µM) against L-6 Cells |

|---|---|---|

| Derivative A | N-(2-aminoethyl) analogue with Ugi-azide reaction product | >50 |

| Derivative B | Analogue with varied linker chain length and basicity | 25.4 |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response. Data synthesized from studies on 6-methoxyquinolin-8-amine derivatives. nih.gov

The 8-aminoquinoline scaffold is a cornerstone of several established anti-infective agents. Derivatives of 6-methoxyquinolin-8-amine have been specifically tested for their antiplasmodial activity against the NF54 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov These studies confirm that the 8-amino-6-methoxyquinoline (B117001) pharmacophore is a vital component for antimalarial action. nih.gov

Beyond antimalarial properties, metal complexes of 8-aminoquinoline have demonstrated antimicrobial activities. Copper complexes, in particular, were found to be active against Gram-negative bacteria, including Plesiomonas shigelloides and Shigella dysenteriae, whereas the free 8-aminoquinoline ligand showed no such activity. nih.gov

Table 2: Anti-infective Activity of 8-Aminoquinoline Derivatives This table is interactive. Click on headers to sort.

| Compound Class | Organism | Assay Type | Result |

|---|---|---|---|

| 6-Methoxyquinolin-8-amine Hybrids | Plasmodium falciparum (NF54) | Antiplasmodial Assay | Active, with potency influenced by linker structure |

| 8-Aminoquinoline-Copper Complexes | Plesiomonas shigelloides | Antimicrobial Assay | Active |

Data from cell-based assays on derivatives of the core compound. nih.gov

In Vivo Preclinical Efficacy Studies (Non-human Animal Models)

While specific in vivo efficacy studies for this compound are not detailed, research on closely related 8-aminoquinoline derivatives provides valuable preclinical insights from animal models. Historically, the development of these compounds relied on models such as avian malarias and, more relevantly, rhesus macaques infected with Plasmodium cynomolgi to assess activity against relapsing malaria. asm.org

More recent studies have demonstrated the in vivo potential of novel derivatives. For instance, an 8-hydroxyquinoline (B1678124) derivative, L14, was tested in a murine model infected with Candida albicans. The compound showed significant efficacy in reducing the fungal burden and extending the survival of the infected mice. nih.gov

In the context of parasitic diseases, the racemic 8-aminoquinoline analog NPC1161 demonstrated markedly superior efficacy compared to other antimalarials in rodent malaria models, highlighting the continued potential for developing new, highly active agents from this chemical class. mdpi.com These animal models are indispensable for evaluating the therapeutic effect and pharmacokinetic properties of new chemical entities before they can be considered for further development. mdpi.comnih.gov

Animal Model Selection and Experimental Design

The selection of animal models for the preclinical evaluation of quinoline-based compounds is guided by the target disease. For antimalarial and antileishmanial research, specific rodent and primate models that can effectively mimic human infections are prioritized.

Malaria: Murine models are commonly employed, utilizing various Plasmodium species such as P. berghei, P. chabaudi, and P. yoelii to simulate different aspects of human malaria. nih.gov For instance, the P. berghei ANKA strain is used in mice to screen for in vivo antimalarial activity. nih.gov Higher-order primate models, like the Rhesus monkey (Macaca mulatta), are also used for efficacy studies against parasites like Plasmodium cynomolgi, which more closely relates to human malarial infections. nih.gov Non-formal preclinical toxicity and bioavailability studies have also been conducted in rats, dogs, and non-human primates (NHP) for certain 4-aminoquinoline (B48711) derivatives. nih.gov

Leishmaniasis: Animal models for leishmaniasis are crucial for evaluating potential treatments. While specific models for this compound were not detailed, studies on related 4-aminoquinoline analogues have utilized models of Leishmania panamensis and Leishmania mexicana infection to assess antileishmanial activity. nih.govfrontiersin.org

Efficacy Assessment in Disease Models (e.g., Leishmaniasis, Malaria)

The efficacy of quinoline (B57606) derivatives has been demonstrated in various preclinical disease models, primarily targeting parasitic infections like malaria and leishmaniasis.

Antimalarial Efficacy: The 4-aminoquinoline and 8-aminoquinoline scaffolds are fundamental to many antimalarial drugs. The 7-chloro-4-aminoquinoline core, in particular, is considered critical for activity. nih.gov Derivatives have shown significant efficacy in reducing parasitemia and prolonging survival in infected animal models. For example, certain 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives extended the average survival time of P. berghei-infected mice. nih.gov Similarly, 4-ethylprimaquine, a derivative of an 8-amino-6-methoxyquinoline, demonstrated activity comparable to the established antimalarial drug primaquine (B1584692) against Plasmodia cynomolgi in Rhesus monkeys. nih.gov

Antileishmanial Efficacy: Quinoline compounds have also been identified as having a potent leishmanicidal response. frontiersin.org Chloroquine, a well-known 4-aminoquinoline, has shown excellent in vitro response against Leishmania amazonensis amastigotes. frontiersin.org More recently developed 2-(7-chloroquinolin-4-ylamino)ethyl benzoate derivatives have demonstrated a potential leishmanicidal effect against Leishmania mexicana promastigotes, with IC₅₀ values below 10 µM. nih.gov

| Compound Class | Disease Model | Parasite Species | Key Efficacy Finding | Source |

|---|---|---|---|---|

| 4-ethylprimaquine (8-aminoquinoline derivative) | Malaria | Plasmodia cynomolgi | Activity approximately equal to primaquine. | nih.gov |

| 2-(7-chloroquinolin-4-ylamino)ethyl benzoate derivatives | Malaria | Plasmodium berghei | Prolonged average survival time of infected mice. | nih.gov |

| 2-(7-chloroquinolin-4-ylamino)ethyl benzoate derivatives | Leishmaniasis | Leishmania mexicana | Potential leishmanicidal effect with IC₅₀ < 10 µM. | nih.gov |

| Chloroquine (4-aminoquinoline) | Leishmaniasis | Leishmania amazonensis | Excellent in vitro response against intracellular amastigotes. | frontiersin.org |

Pharmacokinetic Profiling in Preclinical Species

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. For a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, in vivo and in vitro ADME-Tox studies indicated a very good preclinical developability profile. nih.gov This derivative was found to have excellent oral bioavailability, a critical characteristic for a potential drug candidate. nih.gov

Investigation of Molecular Targets and Biological Pathways

Understanding how a compound exerts its effects at the molecular level is key to its development. Research into quinoline derivatives points to specific interactions with parasite components and modulation of host and parasite cellular pathways.

Identification of Specific Protein and Nucleic Acid Interactions

The antimalarial action of 4-aminoquinolines is strongly linked to a specific biological process within the parasite.

Inhibition of Hematin Formation: The quinoline nucleus is known to inhibit the formation of hemozoin (β-hematin), a crystalline substance produced by the malaria parasite to detoxify the heme released from the digestion of hemoglobin. nih.gov This inhibition allows for the accumulation of toxic heme, leading to parasite death. The 7-chloro-4-aminoquinoline core is critical for this activity, facilitating drug accumulation at the target site through various chemical interactions. nih.gov

Mitochondrial Disruption: In Leishmania parasites, certain quinoline derivatives have been shown to induce the collapse of the mitochondrial electrochemical membrane potential (ΔΨm). nih.govfrontiersin.org This disruption of mitochondrial function is a key aspect of their leishmanicidal mechanism of action. frontiersin.org

Modulation of Cellular Signaling Pathways (e.g., Autophagy)

The disruption of the mitochondrial membrane potential by quinoline compounds represents a significant modulation of a critical cellular pathway related to energy metabolism and cell survival in parasites. nih.govfrontiersin.org While specific investigations into the modulation of autophagy by this compound were not found in the provided results, the impact on mitochondrial function is a primary mechanism of cellular interference.

Gene Expression and Proteomic Analysis in Response to Compound

Gene expression studies offer a broad view of the cellular response to a compound. Analysis of the effects of chloroquine, a related 4-aminoquinoline, on the mosquito vector Anopheles gambiae provides insight into the types of pathways affected.

Using cDNA microarrays, researchers found that chloroquine in a blood meal affected the abundance of transcripts for proteins involved in immunity, apoptosis, cytoskeleton, and oxidative stress response in the mosquito. plos.org Specifically, quantitative Real-Time PCR revealed that transcripts for the peptidoglycan-recognition protein (PGRPLB) and a CLIP domain serine protease (CLIPC2) were less abundant in mosquitoes that ingested chloroquine. plos.org This pattern of differential gene expression may explain a weakened mosquito defense response, potentially increasing parasite transmission. plos.org Such analyses are crucial for understanding the full impact of antimalarial agents. plos.org

| Compound | Organism | Analysis Method | Affected Genes | Observed Effect | Source |

|---|---|---|---|---|---|

| Chloroquine | Anopheles gambiae | cDNA Microarray, Real-Time PCR | PGRPLB, CLIPC2 | Decreased transcript abundance. | plos.org |

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mbimph.com For quinoline (B57606) derivatives, this method is frequently used to understand their mechanism of action, such as inhibiting enzymes crucial for a pathogen's survival. nih.govresearchgate.net Studies on related 4-aminoquinoline (B48711) compounds have shown that the quinoline core is vital for activity, often interacting with key amino acid residues in the active site of proteins like Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) or lactate (B86563) dehydrogenase (PfLDH). rsc.orgnih.gov

The 7-chloro substitution in similar quinoline structures is often critical for inhibitory effects. nih.gov Docking analyses reveal that ligands can form various interactions, including hydrogen bonds, hydrophobic interactions, and π-stacking with protein residues. researchgate.net For instance, in studies of quinoline analogues against SARS-CoV-2 proteases, hydrogen bonds with residues like His41, Glu166, and Asp187 were observed. researchgate.net The binding energy, calculated in kcal/mol, indicates the affinity of the ligand for the protein; a more negative value suggests a stronger interaction.

Table 1: Representative Molecular Docking Results for Quinoline Derivatives Against Various Protein Targets This table is illustrative and based on data for various quinoline analogues, not specifically 4-Chloro-6-methoxyquinolin-8-amine.

| Compound Type | Protein Target | Binding Energy (kcal/mol) | Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| Quinoline-3-carboxamide | ATM Kinase | Not Specified | Hinge region binding | mdpi.com |

| 4-Aminoquinoline derivative | PfLDH (1CET) | -8.5 to -10.2 | Not Specified | nih.gov |

| Quinoline-chalcone hybrid | Glucosamine-6-phosphate synthase | -6.21 to -9.31 | Hydrogen bonds with active site | psu.edu |

| Quinoline analogue (Q9) | SARS-CoV-2 Mpro (6LU7) | Not Specified | Glu166 | eurjchem.com |

| 4-aminoquinoline-pyrimidine hybrid | Pf-DHFR-TS | Not Specified | Similar to dihydrofolate | rsc.org |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular Dynamics (MD) simulations provide detailed information about the flexibility of proteins and ligands and the stability of their complexes over time. nih.govnih.gov These simulations can confirm the stability of interactions predicted by molecular docking. mdpi.comnih.gov By simulating the movement of atoms over a set period (e.g., 50-100 nanoseconds), researchers can analyze parameters like the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rgyr). nih.govdoi.org

A stable RMSD value for a protein-ligand complex over the simulation time indicates a stable binding. mdpi.com MD simulations on quinoline derivatives targeting various enzymes, including those from SARS-CoV-2 and acetylcholinesterase, have been used to validate docking results and understand the dynamic behavior of the ligand in the binding pocket. researchgate.netnih.govtandfonline.com These studies confirm that the ligand remains in the active site and maintains key interactions, suggesting a stable inhibitory effect. doi.org

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. electrochemsci.orgnih.gov These methods provide insights into a molecule's geometry, stability, and reactivity by calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

For quinoline derivatives, DFT studies have been used to understand their properties as corrosion inhibitors and to characterize their electronic and optical properties. electrochemsci.orgnih.gov Calculations can determine descriptors like electronegativity, chemical hardness, and softness, which help predict how a molecule will behave in a chemical reaction. nih.govrsc.org Such studies on sulfonyl-thiosemicarbazide-quinoline hybrids have helped to understand the strength and nature of intramolecular hydrogen bonds, which can be critical for biological activity. nih.gov

Table 2: Key Quantum Chemical Descriptors Calculated for Quinoline Derivatives This table presents typical parameters from DFT studies on various quinoline derivatives.

| Parameter | Significance | Typical Method |

|---|---|---|

| HOMO Energy | Electron-donating ability | DFT/B3LYP electrochemsci.orgnih.gov |

| LUMO Energy | Electron-accepting ability | DFT/B3LYP electrochemsci.orgnih.gov |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability | DFT nih.gov |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack | DFT nih.gov |

| Global Reactivity Descriptors (Hardness, Softness, Electronegativity) | Overall reactivity profile of the molecule | DFT nih.govnih.gov |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Research Compounds

In silico ADMET prediction is a critical step in early-stage drug discovery, helping to filter out compounds that are likely to fail later due to poor pharmacokinetic properties or toxicity. nih.govresearchgate.net Various computational models and online platforms are used to predict properties like oral bioavailability, blood-brain barrier permeability, interaction with metabolic enzymes (like cytochrome P450s), and potential toxicity. eurjchem.comnih.govrsc.org

For quinoline derivatives, ADMET predictions are routinely performed. eurjchem.comresearchgate.net Studies on quinoline-quinazolinone-thioacetamides and other quinoline imines have used these predictions to assess their drug-likeness based on criteria such as Lipinski's Rule of Five. rsc.orgresearchgate.net These analyses help ensure that a potent compound also possesses the necessary properties to be absorbed, distributed effectively to its target, and cleared from the body without causing significant toxicity. nih.govresearchgate.net

De Novo Design and Virtual Screening Strategies based on Quinoline Scaffold

The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. nih.govnih.gov This makes it an excellent starting point for de novo design and virtual screening campaigns. nih.govmdpi.com De novo design involves creating novel molecular structures from scratch, often by linking fragments together within the constraints of a target's binding site.

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. tandfonline.comnih.gov This approach significantly accelerates the identification of promising hit compounds. nih.govsygnaturediscovery.com The quinoline scaffold has been used in virtual screening to identify potential inhibitors for a wide range of targets, including those for cancer, viral diseases like COVID-19, and parasitic infections. nih.govnih.govnih.gov These strategies leverage the known biological activities of quinolines to efficiently explore chemical space and discover new therapeutic agents. nih.govnih.gov

Analytical Methodologies in Research

Spectroscopic Characterization (NMR, MS, IR, UV) of 4-Chloro-6-methoxyquinolin-8-amine and Derivatives

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized quinoline (B57606) derivatives. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide critical data for quinoline derivatives. For instance, the structure of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, a related derivative, was confirmed using ¹H NMR, which revealed characteristic signals for the aromatic protons and the methoxy (B1213986) and methyl groups. atlantis-press.com A ¹H NMR spectrum for this compound showed signals such as a doublet of doublets at δ 7.82 ppm and a singlet for the methoxy group protons at δ 3.99 ppm. atlantis-press.com

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. For the related compound 4-chloro-8-methoxyquinolin-3-amine, predicted mass-to-charge ratios (m/z) for various adducts have been calculated, such as 209.04762 for the [M+H]⁺ ion and 231.02956 for the [M+Na]⁺ ion. uni.lu Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used for analyzing such compounds, often coupled with liquid chromatography (LC-MS). harvard.eduumich.edu

Infrared (IR) Spectroscopy IR spectroscopy is employed to identify the functional groups present in a molecule. The spectrum for a quinoline derivative would show characteristic absorption bands corresponding to C-Cl, C-O, N-H, and C=N bonds, as well as aromatic C-H and C=C stretching vibrations. For the related compound 6-Methoxyquinolin-8-amine, FTIR spectra have been recorded using techniques like a KBr wafer, providing information on its functional groups. nih.gov

UV-Vis Spectroscopy Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like the quinoline ring. The absorption maxima (λmax) can be used to characterize the parent compound and its derivatives. Analytical HPLC systems often incorporate UV-VIS detectors to monitor the elution of compounds, with detection commonly set at wavelengths such as 210, 254, and 280 nm for aromatic compounds. nih.gov

Table 1: Spectroscopic Data for a 4-Chloro-6-methoxyquinoline Derivative This table presents data for the related compound 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline.

| Technique | Observed Signals/Data | Reference |

|---|---|---|

| ¹H NMR | δ 7.82 (dd, J = 9.2, 2.5 Hz, 1H), 7.48 (d, J = 2.4 Hz, 1H), 3.99 (s, 3H), 2.64 (s, 3H) | atlantis-press.com |

| MS (ESI) | m/z 253.0 [M+H]⁺ | atlantis-press.com |

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC, TLC)

Chromatographic methods are essential for separating components of a mixture, assessing the purity of a synthesized compound, and isolating the final product.

High-Performance Liquid Chromatography (HPLC) HPLC is the most widely used technique for the purity assessment of non-volatile and thermally sensitive compounds like quinoline derivatives. mdpi.com Purity is often determined by integrating the peak area of the target compound relative to the total peak area in the chromatogram. For example, the purity of 4-Chloro-6-methoxypyrimidin-2-amine, a structurally similar compound, is confirmed to be ≥95.0% by HPLC. vwr.com A typical HPLC setup involves a C18 reversed-phase column with a mobile phase consisting of a mixture of water (often containing an acid like 0.1% TFA) and an organic solvent like acetonitrile, run under a gradient elution program. nih.gov

Gas Chromatography (GC) GC is suitable for volatile and thermally stable compounds. It is often coupled with a mass spectrometer (GC-MS) for definitive peak identification. harvard.edu The technique separates compounds based on their boiling points and interaction with the stationary phase of the GC column. While less common for complex quinoline amines without derivatization, it can be used for analyzing more volatile precursors or derivatives. nih.gov

Thin-Layer Chromatography (TLC) TLC is a rapid, simple, and cost-effective method used to monitor the progress of a chemical reaction and for preliminary purity checks. mdpi.com A spot of the reaction mixture is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system. The separated spots are visualized under UV light or with a staining agent. The retention factor (Rf) value helps in identifying the compounds present. nih.govmdpi.com

Table 2: Chromatographic Methods for Analysis of Related Amine Compounds

| Technique | Typical Application | Common Mobile/Stationary Phases | Detection Method | Reference |

|---|

| HPLC | Purity analysis and isolation of quinoline derivatives | Stationary: C18 column Mobile: Acetonitrile/Water with 0.1% TFA | UV-Vis (254 nm) | nih.gov | | GC-MS | Analysis of volatile precursors and derivatives | Stationary: DB-5 column | Mass Spectrometry (EI) | umich.edu | | TLC | Reaction monitoring and qualitative analysis | Stationary: Silica gel Mobile: Dichloromethane/Methanol (e.g., 9:1) | UV light (254 nm) | nih.gov |

Quantitative Determination in Biological Research Samples (e.g., cell lysates, animal tissues)

Quantifying the concentration of a compound like this compound in biological samples is crucial for preclinical research. This typically requires highly sensitive and selective methods to detect the analyte in complex matrices such as cell lysates or animal tissues.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) The gold standard for quantitative bioanalysis is LC-MS/MS, particularly methods like Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). mdpi.com This technique offers exceptional sensitivity and selectivity, allowing for the detection of compounds at very low concentrations (mg/kg or lower). mdpi.com

The method involves an initial sample preparation step to extract the analyte and remove interfering substances. A common and effective technique is Solid-Phase Extraction (SPE), which can be adapted for specific compounds. mdpi.com Following extraction, the sample is injected into the UHPLC system for separation. The analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. harvard.edumdpi.com In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of the analyte) is selected and fragmented, and a characteristic product ion is monitored for quantification, providing a high degree of certainty in identification and measurement. mdpi.com

For biogenic amines, UHPLC-MS/MS methods have been developed that can achieve limits of detection (LOD) in the range of 0.1 to 1.0 mg/kg and limits of quantification (LOQ) from 0.3 to 3.0 mg/kg in complex samples. mdpi.com Such a validated method would be essential for accurately determining the concentration of this compound in biological research samples, enabling studies on its cellular uptake, distribution, and metabolism.

Potential Research Applications and Future Directions

4-Chloro-6-methoxyquinolin-8-amine as a Chemical Probe for Target Validation

While direct literature describing this compound specifically as a chemical probe is limited, its structural framework is ideally suited for such applications. Chemical probes are small molecules used to study biological targets and pathways. The core structure of this compound, particularly the reactive amine group at the 8-position and the chloro group at the 4-position, serves as a handle for attaching reporter tags like fluorophores or biotin. nih.gov By synthesizing derivatives that can covalently bind to a target protein, researchers could use this scaffold to validate the role of that protein in disease processes, a critical step in the early stages of drug discovery. The development of such probes from the 8-aminoquinoline (B160924) scaffold allows for the identification of novel drug targets and the elucidation of their biological functions. nih.gov

Role in Lead Compound Identification and Optimization in Drug Discovery Pipelines (Preclinical)

The process of taking a "hit" from a high-throughput screen and turning it into a viable drug candidate is known as lead optimization. numberanalytics.com This iterative cycle of design, synthesis, and testing aims to improve a compound's potency, selectivity, and pharmacokinetic properties while minimizing toxicity. mdpi.comnumberanalytics.com

This compound serves as an exemplary scaffold for lead optimization in preclinical drug discovery. The 8-aminoquinoline core is the foundation of established antimalarial drugs like primaquine (B1584692) and tafenoquine, highlighting its therapeutic relevance. mdpi.comwikipedia.org The specific functional groups of this compound are key sites for modification in Structure-Activity Relationship (SAR) studies: mdpi.comnih.gov

The 8-amino group is crucial for biological activity and can be modified to alter potency and metabolic stability. For instance, creating hybrids by linking this amine to other pharmacophores, such as tetrazoles, has been shown to produce compounds with significant antimalarial activity. mdpi.com

The 4-chloro substituent provides a reactive site for introducing different chemical moieties to explore their effect on target binding and selectivity. nih.gov

The 6-methoxy group has been shown in some quinoline (B57606) derivatives to enhance biological preference and activity compared to other substituents at the same position. nih.gov

The goal of these modifications is to achieve a multi-parameter optimization, enhancing the desired therapeutic effects while engineering out undesirable properties. numberanalytics.com Preclinical studies on 4-aminoquinoline (B48711) derivatives have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this scaffold can serve as a prototype for developing new classes of anticancer agents. nih.gov

Table 1: Role of the Quinoline Scaffold in Lead Optimization

| Base Scaffold | Modification/Derivative | Therapeutic Area | Reference |

|---|---|---|---|

| 4-Aminoquinoline | Introduction of a pyrrolizidinylmethyl side chain | Antimalarial | mdpi.com |

| 8-Aminoquinoline | Hybridization with a tetrazole ring | Antimalarial | mdpi.com |

| 8-Aminoquinoline | Hybridization with melatonin | Neurodegenerative Disease (Alzheimer's) | nih.gov |

| Quinoline | Addition of a ferrocenyl-benzimidazole moiety | Antimalarial (Drug-Resistant) | acs.org |

| Quinoline | Creation of isatine-quinoline derivatives | Anticancer (VEGFR-2 inhibition) | tandfonline.com |

| 4-Anilinoquinazoline* | Substitution at the 6-amino position | Antiviral (MERS-CoV) | nih.gov |

A related heterocyclic scaffold demonstrating similar optimization principles.

Development of New Therapeutic Hypotheses from Preclinical Findings

Preclinical research on quinoline derivatives often generates novel therapeutic hypotheses that can open up new avenues for drug development. When a compound or a class of compounds shows unexpected activity against a particular biological target or disease model, it can shift research focus and lead to new treatment strategies.

For example, the synthesis and evaluation of 8-aminoquinoline-melatonin hybrids as multifunctional agents for Alzheimer's disease were based on the hypothesis that a single molecule could address the complex, multifactorial nature of the disease. nih.gov Promising preclinical results with these hybrids support the multi-target-directed ligand approach as a viable therapeutic strategy for neurodegenerative disorders. nih.gov

Emerging Research Areas for Quinoline-Based Compounds

While quinolines are historically known for their antimalarial properties, research is continuously uncovering their potential across a diverse range of diseases. nih.gov The versatility of the quinoline scaffold allows medicinal chemists to design and synthesize derivatives with novel mechanisms of action. nih.govtandfonline.com

Emerging therapeutic areas include:

Oncology: Quinoline derivatives are being developed as potent kinase inhibitors that target signaling pathways crucial for tumor growth and progression. nih.gov For instance, new derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in blocking tumor angiogenesis. tandfonline.com

Neurodegenerative Diseases: As demonstrated with 8-aminoquinoline-melatonin hybrids, researchers are exploring quinoline-based compounds as multifunctional agents to combat complex diseases like Alzheimer's. nih.gov

Inflammatory Diseases: Quinoline-based small molecules are being investigated as anti-inflammatory agents that target key enzymes and receptors like COX and PDE4. nih.gov The nature and position of substituents on the quinoline ring determine the specific anti-inflammatory target. nih.gov

Infectious Diseases Beyond Malaria: The development of quinoline hybrids is a promising strategy to combat drug-resistant pathogens. acs.org Research into ferrocenyl quinoline-benzimidazole hybrids for malaria and 4-anilinoquinazolines for coronaviruses highlights the adaptability of these scaffolds in fighting various infectious agents. acs.orgnih.gov

Challenges and Opportunities in Quinoline Medicinal Chemistry Research

Despite the vast potential of the quinoline scaffold, its development is not without challenges. However, these challenges often create new opportunities for innovation in medicinal chemistry.

Challenges:

Drug Resistance: The emergence of resistance, particularly in pathogens like Plasmodium falciparum, is a major hurdle for quinoline-based antimalarials. acs.orgwisdomlib.org Overcoming this requires the design of novel derivatives or hybrids that can circumvent resistance mechanisms. acs.org

Safety and Toxicity: Some quinoline compounds are associated with toxicity, which can limit their therapeutic use. A key challenge is to dissociate efficacy from toxicity through careful structural modifications and a deeper understanding of their pharmacokinetic profiles. sigmaaldrich.com

Synthetic Complexity: While many synthetic routes to quinolines exist, the creation of complex, multi-functional derivatives can be challenging and require innovative chemical strategies. researchgate.net There is a continuous need for more efficient and sustainable synthetic methods. researchgate.net

Opportunities:

Scaffold Versatility: The quinoline ring is a highly versatile and "indisputable pharmacophore" that can be functionalized at multiple positions, allowing for the fine-tuning of its pharmacological properties. nih.govnih.gov This provides a rich field for discovering new drug candidates.

Hybrid Molecules: Combining the quinoline scaffold with other known pharmacophores into a single hybrid molecule is a powerful strategy. nih.gov This approach can lead to compounds with dual modes of action, enhanced potency, and the ability to overcome drug resistance. mdpi.comacs.org

Green Chemistry: There is a growing opportunity to develop more environmentally friendly and sustainable methods for synthesizing quinoline derivatives, such as using microwave-assisted or solvent-free reactions. researchgate.net

New Therapeutic Targets: The adaptability of the quinoline scaffold allows researchers to explore its potential against a continuously expanding list of biological targets, paving the way for first-in-class medicines for various diseases. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Chloro-7-substituted-quinolines |

| 4-methoxy-2-nitroaniline |

| 6-methoxy-8-nitroquinoline (B1580621) |

| 8-Aminoquinoline |

| Amodiaquine (B18356) |

| Artemisinin |

| Bedaquiline |

| Berberine |

| Camptothecin |

| Chloroquine (B1663885) |

| Ciprofloxacin |

| Dibucaine |

| Dictamine |

| Doxorubicin |

| Mefloquine |

| Melatonin |

| Pamaquine |

| Primaquine |

| Pyrimethamine |

| Quinine |

| Sorafenib |

| Tafenoquine |

Q & A

What are the key methodologies for synthesizing 4-Chloro-6-methoxyquinolin-8-amine, and how do advanced computational tools enhance synthesis planning?

Basic Synthesis:

A common approach involves reductive amination of imine intermediates. For example, NaBHCN can reduce imines derived from quinoline precursors under mild conditions (pH ≈ 6) to yield aminoquinoline derivatives . This method minimizes side reactions and improves selectivity.

Advanced Synthesis:

AI-driven platforms (e.g., retrosynthesis tools) leverage databases like Reaxys and Pistachio to predict feasible routes. These tools prioritize one-step reactions and optimize precursor scoring based on plausibility and relevance heuristics, reducing trial-and-error experimentation .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Approach:

- Comparative Analysis: Cross-examine experimental variables (e.g., assay protocols, cell lines, dosage) across studies. For example, antimalarial efficacy discrepancies may arise from differences in parasite strains or in vivo vs. in vitro models .

- Structural Validation: Confirm compound purity and identity using HPLC (>98% purity) and NMR to rule out impurities as confounding factors .

What advanced characterization techniques are critical for structural elucidation of this compound?

Basic Techniques:

- X-ray Crystallography: Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding in quinoline derivatives) .

- NMR Spectroscopy: H and C NMR confirm substitution patterns, particularly distinguishing methoxy and amino groups .

Advanced Techniques:

- DFT Calculations: Predict electronic properties and optimize crystal packing using software like COMSOL Multiphysics .

- LC-MS/MS: Detects trace degradation products during stability studies .

How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

Methodology:

- Substituent Variation: Systematically modify substituents at positions 4 (chloro), 6 (methoxy), and 8 (amine). For example, replacing chlorine with bromine may alter antimalarial potency .

- In Silico Modeling: Use molecular docking (e.g., AutoDock) to predict binding affinities to target proteins (e.g., p38 MAP kinase) .

What experimental design strategies minimize resource consumption in reaction optimization?

Advanced Strategies:

- Factorial Design: Screen variables (temperature, solvent, catalyst) efficiently. For instance, a 2 factorial design can identify critical factors in amination reactions .

- AI-Guided Optimization: Platforms like ICReDD integrate quantum chemical calculations with experimental data to narrow optimal conditions, reducing development time by 40–60% .

How should researchers validate the purity of this compound for pharmacological studies?

Protocol:

- HPLC Setup: Use a C18 column, mobile phase (acetonitrile:water, 70:30), and UV detection at 254 nm. Validate with calibration curves (R > 0.99) .

- Melting Point Analysis: Compare observed mp (e.g., 56–58°C for related aminoquinolines) to literature values .

What are the best practices for analyzing degradation pathways under varying storage conditions?

Method:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm). Monitor degradation via TLC and HPLC .

- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under ambient conditions .

How can computational tools enhance the design of this compound derivatives with improved pharmacokinetics?

Approach:

- ADMET Prediction: Use SwissADME or ADMETLab to optimize logP (target: 2–3), solubility, and cytochrome P450 interactions .

- MD Simulations: Simulate blood-brain barrier penetration or plasma protein binding using GROMACS .

What strategies mitigate synthetic challenges in introducing the 8-amino group?

Solutions:

- Protecting Groups: Use Fmoc or Boc to shield the amine during chloro/methoxy substitutions .

- Late-Stage Diversification: Functionalize the 8-position via Buchwald-Hartwig amination after constructing the quinoline core .

How do researchers assess synergistic effects when combining this compound with other therapeutics?

Experimental Design:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.